2-Bromopropionitrile
Overview
Description
2-Bromopropionitrile is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided data does not directly discuss 2-Bromopropionitrile, it does mention compounds with similar brominated nitrile groups, which can be informative for understanding the reactivity and properties of such compounds.
Synthesis Analysis
The synthesis of related brominated compounds is well-documented. For instance, 2-bromopropionic acid (2-BrPA) can be synthesized from lactide using ionic liquids with HBr, demonstrating a method that could potentially be adapted for the synthesis of 2-Bromopropionitrile . Additionally, the preparation of ethyl 2-bromopropionate from 2-bromopropionic acid and ethanol provides insight into esterification reactions involving brominated intermediates . These methods highlight the versatility of brominated compounds in synthesis and their potential utility in creating various derivatives.
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite complex, as seen in the crystal packing of 4-bromo-2,6-dichlorobenzonitrile, which features interactions between the Lewis base (CN) and the Lewis acid (Br) . This suggests that 2-Bromopropionitrile may also exhibit interesting structural characteristics due to the presence of both a bromine atom and a nitrile group.
Chemical Reactions Analysis
Brominated nitriles participate in a variety of chemical reactions. For example, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation with aryl bromides in the presence of a palladium catalyst . Similarly, 5-bromopenta-2,4-diynenitrile shows reactivity with secondary amines and terminal alkynes, leading to the formation of polyfunctional carbon-rich scaffolds . These reactions demonstrate the potential of brominated nitriles to act as intermediates in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their functional groups. The hydrogen-bonded chains and sheets observed in compounds like 2-benzyl-3-(2-bromophenyl)propiononitrile indicate that brominated nitriles may form specific supramolecular structures . Moreover, the efficient synthesis of [2,3,6-tri-O-(2-bromo-2-methylpropionyl]-β-cyclodextrin) suggests that brominated compounds can be used to modify cyclodextrins, which are known for their ability to form inclusion complexes .
Scientific Research Applications
Chemical Synthesis and Reactions :
- 2-Bromopropionitrile is used in chemical synthesis. For instance, it is involved in the SmI2-mediated coupling with ketones and aldehydes to produce β-hydroxynitriles, a process that typically shows little diastereoselectivity but can be enhanced with the addition of tetra-n-hexylammonium bromide (Caracoti & Flowers, 2000).
Environmental Science and Herbicide Analysis :
- In environmental science, 2-Bromopropionitrile is relevant for the study of herbicides like bromoxynil. Isotope analysis methods are developed for bromoxynil to study its environmental fate and photo-degradation processes (Knossow et al., 2020).
Polymer Science and Materials Engineering :
- It is also significant in polymer science. For example, it is used in atom transfer radical copolymerization (ATRcP) of monomers and cross-linkers, affecting initiation efficiency and polydispersity of primary chains (Li, Gao, & Matyjaszewski, 2009).
Analytical Chemistry and Separation Techniques :
- In analytical chemistry, chiral 2-bromopropionates, derived from 2-Bromopropionitrile, are essential for the synthesis of chiral pesticides and medicines. Studies have been conducted on their enantioseparation using various cyclodextrin derivatives as stationary phases (Shi et al., 2019).
Toxicology and Environmental Health :
- While not directly related to drug usage, there are studies on the toxicological impact of compounds like 2-Bromopropane, which may be relevant in understanding the broader family of bromopropanes to which 2-Bromopropionitrile belongs. These studies focus on reproductive and developmental toxicities (Boekelheide et al., 2004).
Safety And Hazards
2-Bromopropionitrile is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN/c1-3(4)2-5/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNYHMRMZOGVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941245 | |
Record name | 2-Bromopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropionitrile | |
CAS RN |
19481-82-4 | |
Record name | Propanenitrile, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019481824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromopropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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